molecular formula C10H14NO5P B1217620 4-Nitrophenyl 2-propylmethylphosphonate CAS No. 3735-97-5

4-Nitrophenyl 2-propylmethylphosphonate

Cat. No. B1217620
CAS RN: 3735-97-5
M. Wt: 259.2 g/mol
InChI Key: YSHVIWJFWCEDSQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Nitrophenyl 2-propylmethylphosphonate and related compounds involves several steps, including the reaction of equimolar amounts of 2-(4-nitrophenyl)ethyl alcohol and methylenebis(phosphonyl) tetrachloride in the presence of tetrazole. This process leads to the creation of 2-(4-nitrophenyl)ethyl methylenebis(phosphonate), which can be further modified through dehydration and reaction with various nucleosides to produce specific methylenebis(phosphonate)s (Lesiak et al., 1998).

Molecular Structure Analysis

The molecular structure of 4-Nitrophenyl 2-propylmethylphosphonate and its derivatives can be analyzed through X-ray crystallography, revealing the geometric parameters and the interaction between molecules. Studies such as those by Uppal et al. (2018), which utilized DFT calculations, provide insight into the electronic structure, including HOMO-LUMO analysis, and thermodynamic properties (Uppal et al., 2018).

Chemical Reactions and Properties

4-Nitrophenyl 2-propylmethylphosphonate participates in various chemical reactions, including its role as a phosphorylating agent in the synthesis of ribonucleoside mono-, di-, and tri-phosphates. Its chemical reactivity is highlighted in the creation of phosphotyrosyl peptide analogues, showcasing its versatility in organic synthesis (Hartog & Boom, 2010).

Physical Properties Analysis

The physical properties of 4-Nitrophenyl 2-propylmethylphosphonate, such as thermal stability and vibrational frequencies, can be determined through thermogravimetric (TG) analysis and FTIR spectroscopy. These analyses help understand the stability and behavior of the compound under various conditions.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds and catalytic activities, are crucial aspects of 4-Nitrophenyl 2-propylmethylphosphonate. Its ability to undergo nucleophilic substitution and participate in the synthesis of complex organic molecules is of significant interest. The compound's role in the hydrolysis of phosphonate esters, catalyzed by specific enzymes, further demonstrates its chemical versatility (Kelly, Dardinger, & Butler, 1975).

Scientific Research Applications

1. Inhibition Potencies of Nerve Agent Surrogates

4-Nitrophenyl 2-propylmethylphosphonate and its derivatives have been studied for their potential as surrogates for nerve agents. These compounds have been evaluated for their inhibitory effects on cholinesterases, making them relevant for the study of cholinesterase reactivators. Such research is crucial in developing treatments for nerve agent exposure (Meek et al., 2012).

2. Enzymatic Reduction and Inactivation

Studies have investigated the enzymatic reduction of 4-nitrophenyl 2-propylmethylphosphonate derivatives in various animal tissues. These studies focus on understanding how different animal species metabolize these compounds and the role of enzymes in this process. Such research can provide insights into the biochemical interactions and environmental fate of these compounds (Hitchcock & Murphy, 1967).

3. Synthesis and Application in Nucleoside Analogs

Research has been conducted on synthesizing novel compounds using 4-nitrophenyl 2-propylmethylphosphonate derivatives. These synthesized compounds have applications in creating nucleoside analogs, which are essential in studying genetic materials and potential therapeutic agents (Lesiak et al., 1998).

4. Hydrolysis Catalyzed by Enzymes

Studies have focused on the hydrolysis of 4-nitrophenyl 2-propylmethylphosphonate esters, catalyzed by enzymes like 5'-nucleotide phosphodiesterase. Understanding these biochemical reactions is important for insights into enzymatic activity and potential applications in biochemical research and pharmaceuticals (Kelly et al., 1975).

5. Inhibitor for Copper Alloy Corrosion

Yttrium 3-(4-nitrophenyl)-2-propenoate, a derivative of 4-nitrophenyl 2-propylmethylphosphonate, has been explored as a corrosion inhibitor for copper alloys. This research is significant in materials science for protecting metals from corrosion, particularly in harsh chemical environments (Nam et al., 2016).

6. Molecularly Imprinted Sensor Development

Molecularly imprinted sensors using derivatives of 4-nitrophenyl 2-propylmethylphosphonate have been developed for detecting specific substances. These sensors have high sensitivity and selectivity, making them useful in environmental monitoring and chemical detection (Li et al., 2005).

Future Directions

The catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials is a promising area of research . This reaction has been used as a benchmark to assess the activity of various nanostructured materials . Future research may focus on the synthesis of more efficient catalytic nanostructured materials and their use in the reduction of nitrophenol .

properties

IUPAC Name

1-[methyl(propan-2-yloxy)phosphoryl]oxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14NO5P/c1-8(2)15-17(3,14)16-10-6-4-9(5-7-10)11(12)13/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHVIWJFWCEDSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275753, DTXSID401245318
Record name 4-Nitrophenyl 2-propylmethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methylethyl 4-nitrophenyl P-methylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401245318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl 2-propylmethylphosphonate

CAS RN

3735-97-5, 152322-41-3
Record name 1-Methylethyl 4-nitrophenyl P-methylphosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3735-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl 2-propylmethylphosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003735975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl 2-propylmethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methylethyl 4-nitrophenyl P-methylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401245318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
IM Kovach, P Kelley, C Eddy, F Jordan, A Baykal - Biochemistry, 2009 - ACS Publications
… Paraoxon was from Aldrich Chemical Co., and the sarin analogue, 4-nitrophenyl 2-propylmethylphosphonate (NPMP), was synthesized in this lab previously (35, 60). Human α-…
Number of citations: 6 pubs.acs.org
AM Petrescu, MV Putz, G Ilia - Environmental toxicology and pharmacology, 2015 - Elsevier
In this paper the structure–toxicity relationship studies were performed for a series of 60 phosphonates. The toxicity of the compounds was determined by two ways: by quantifying the …
Number of citations: 15 www.sciencedirect.com

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